2'-epi-2'-O-acetylthevetin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-epi-2’-O-acetylthevetin B is a cardiac glycoside isolated from the seeds of Cerbera manghas L. This compound has garnered significant attention due to its potent biological activities, particularly its ability to induce apoptosis in cancer cells .
準備方法
2’-epi-2’-O-acetylthevetin B is primarily extracted from the seeds of Cerbera manghas L. The extraction process involves several steps, including solvent extraction, purification, and crystallization . While detailed synthetic routes and industrial production methods are not extensively documented, the extraction from natural sources remains the primary method of obtaining this compound.
化学反応の分析
2’-epi-2’-O-acetylthevetin B undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the glycosidic bonds, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly at the acetyl group, can yield derivatives with varied properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: It serves as a model compound for studying cardiac glycosides and their derivatives.
Biology: The compound is used to investigate cell cycle arrest and apoptosis mechanisms in cancer cells.
Medicine: Its potent anticancer properties make it a candidate for developing new therapeutic agents.
作用機序
The mechanism of action of 2’-epi-2’-O-acetylthevetin B involves several pathways:
類似化合物との比較
2’-epi-2’-O-acetylthevetin B is unique among cardiac glycosides due to its specific structural features and potent biological activities. Similar compounds include:
Thevetin B: Another cardiac glycoside with similar biological activities but different structural features.
Digitoxin: A well-known cardiac glycoside used in medicine, with a different mechanism of action.
Ouabain: Another cardiac glycoside with potent biological activities but different molecular targets.
特性
分子式 |
C44H68O19 |
---|---|
分子量 |
901.0 g/mol |
IUPAC名 |
[(2R,3S,4R,5S,6S)-2-[[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-3-yl] acetate |
InChI |
InChI=1S/C44H68O19/c1-19-36(63-40-35(53)33(51)31(49)28(62-40)18-57-39-34(52)32(50)30(48)27(16-45)61-39)37(55-5)38(59-20(2)46)41(58-19)60-23-8-11-42(3)22(15-23)6-7-26-25(42)9-12-43(4)24(10-13-44(26,43)54)21-14-29(47)56-17-21/h14,19,22-28,30-41,45,48-54H,6-13,15-18H2,1-5H3/t19-,22+,23-,24+,25-,26+,27+,28+,30+,31+,32-,33-,34+,35+,36-,37+,38-,39+,40-,41-,42-,43+,44-/m0/s1 |
InChIキー |
ILSCMGXPNCDKNU-NLGBLHKOSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。